Home > Products > Screening Compounds P110396 > Calcium Channel antagonist 3
Calcium Channel antagonist 3 -

Calcium Channel antagonist 3

Catalog Number: EVT-10948680
CAS Number:
Molecular Formula: C23H26N2O4S
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcium Channel Antagonist 3, also known as 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione, is a selective antagonist of the Cav1.3 L-type calcium channel. This compound has garnered attention due to its potential therapeutic applications in treating conditions related to calcium signaling abnormalities, such as cardiac arrhythmias and neurodegenerative diseases. The compound was identified through high-throughput screening of various chemical libraries aimed at finding selective antagonists for Cav1.3 channels, which are implicated in several physiological processes.

Source and Classification

Calcium Channel Antagonist 3 belongs to the class of calcium channel blockers, which are substances that inhibit the influx of calcium ions through voltage-gated calcium channels. These blockers are crucial in regulating various physiological functions, including muscle contraction and neurotransmitter release. Specifically, Calcium Channel Antagonist 3 is classified under L-type calcium channel antagonists, which primarily affect Cav1.2 and Cav1.3 channels found in cardiac and smooth muscle tissues as well as in neurons.

Synthesis Analysis

Methods and Technical Details

The synthesis of Calcium Channel Antagonist 3 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
  2. Reactions: The compound is synthesized through a series of reactions that include:
    • Alkylation: Introducing the cyclopentyl group onto the pyrimidine scaffold.
    • Substitution: The chlorophenethyl moiety is added to enhance selectivity for Cav1.3 channels.
    • Cyclization: Final cyclization steps yield the trione structure characteristic of this compound.

The detailed synthetic route may involve various reagents and solvents optimized for yield and purity.

Molecular Structure Analysis

Structure and Data

Calcium Channel Antagonist 3 has a complex molecular structure characterized by:

  • Molecular Formula: C15H16ClN3O3
  • Molecular Weight: Approximately 319.76 g/mol
  • Structural Features:
    • A pyrimidine ring system.
    • A cyclopentyl substituent that contributes to the selectivity for Cav1.3 over other calcium channels.
    • A chlorophenethyl group that enhances binding affinity.

The three-dimensional conformation of Calcium Channel Antagonist 3 allows for specific interactions with the binding site of the Cav1.3 channel.

Chemical Reactions Analysis

Reactions and Technical Details

Calcium Channel Antagonist 3 participates in several chemical reactions relevant to its pharmacological activity:

  • Binding Interactions: The compound interacts with the Cav1.3 channel through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Inhibition Mechanism: Upon binding to the channel, it stabilizes an inactive conformation, preventing calcium ion influx.
  • Selectivity Profile: The structure allows for a greater inhibitory effect on Cav1.3 compared to Cav1.2 channels, with an inhibition constant (IC50) of approximately 1.7 µM for Cav1.3.
Mechanism of Action

Process and Data

The mechanism of action for Calcium Channel Antagonist 3 involves:

  1. Channel Blockade: The compound binds selectively to the Cav1.3 channels located predominantly in cardiac tissues and neurons.
  2. Calcium Influx Inhibition: By blocking these channels, it effectively reduces intracellular calcium levels, which is critical for processes such as muscle contraction and neurotransmitter release.
  3. Physiological Effects: This blockade can lead to decreased heart rate and reduced contractility in cardiac tissues, making it potentially useful in treating arrhythmias.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant data indicate that Calcium Channel Antagonist 3 exhibits favorable properties for pharmaceutical development, including suitable lipophilicity for cell membrane penetration.

Applications

Scientific Uses

Calcium Channel Antagonist 3 has potential applications in various scientific fields:

  • Cardiology: As a selective blocker of Cav1.3 channels, it may be used to manage conditions like atrial fibrillation or hypertension by reducing cardiac excitability.
  • Neuroscience: Investigations into its effects on neuronal excitability could provide insights into treatments for neurodegenerative diseases such as Parkinson’s disease.
  • Pharmacology Research: The compound serves as a valuable tool for studying calcium signaling pathways and their implications in disease mechanisms.
Introduction to Voltage-Gated Calcium Channels as Therapeutic Targets

Physiological Roles of Voltage-Gated Calcium Channels in Cellular Signaling

Voltage-gated calcium channels are transmembrane protein complexes that mediate calcium ion (Ca²⁺) influx into excitable cells in response to membrane depolarization. These channels translate electrical signals into intracellular calcium transients, serving as crucial secondary messengers that regulate diverse physiological processes. Structurally, they consist of a pore-forming α1 subunit (determining channel type) associated with auxiliary α2δ, β, and γ subunits that modulate trafficking and biophysical properties [3].

Calcium channels are classified by their voltage activation thresholds and biophysical properties:

  • High-voltage-activated channels: Include Long-lasting (L-type; Cav1.1-Cav1.4), Neuronal (N-type; Cav2.2), Purkinje (P/Q-type; Cav2.1), and Residual (R-type; Cav2.3)
  • Low-voltage-activated channels: Comprising Transient (T-type; Cav3.1-Cav3.3) [3] [6]

Table 1: Major Voltage-Gated Calcium Channel Families and Physiological Functions

Channel TypePrimary SubunitsTissue DistributionKey Physiological Roles
L-typeCav1.1, Cav1.2, Cav1.3, Cav1.4Cardiac/smooth muscle, neurons, endocrine cellsExcitation-contraction coupling, hormone secretion, gene transcription, pacemaker activity
N-typeCav2.2Central/peripheral neuronsNeurotransmitter release (especially pain pathways), synaptic plasticity
P/Q-typeCav2.1Cerebellar Purkinje neurons, motor nerve terminalsNeurotransmitter release, motor coordination
T-typeCav3.1, Cav3.2, Cav3.3Neurons, cardiac pacemaker cells, vascular endotheliumPacemaker activity, low-threshold calcium spikes, hormone release

In cardiovascular tissues, L-type channels (predominantly Cav1.2 in vascular smooth muscle and cardiomyocytes) initiate excitation-contraction coupling. During action potentials, Cav1.2 activation triggers calcium-induced calcium release from sarcoplasmic reticulum stores, leading to muscle contraction [1] [3]. In neurons, presynaptic N-type (Cav2.2) and P/Q-type (Cav2.1) channels control vesicular exocytosis of neurotransmitters including glutamate, substance P, and calcitonin gene-related peptide. Postsynaptic L-type and T-type channels regulate dendritic integration, gene expression through excitation-transcription coupling, and neuronal firing patterns. T-type channels (particularly Cav3.2) enable low-threshold calcium spikes that generate burst firing in thalamic neurons, influencing sleep-wake cycles and pain processing [3] [6].

Rationale for Targeting Calcium Channels in Cardiovascular and Neurological Disorders

Dysregulation of calcium channel function or expression contributes significantly to multiple pathological states, making them compelling therapeutic targets:

Cardiovascular Disorders:

  • Hypertension: Pathological vasoconstriction involves increased calcium influx through vascular Cav1.2 channels. Excessive activation elevates vascular tone by stimulating calcium-calmodulin-dependent myosin light chain kinase, promoting actin-myosin interaction [1] [8].
  • Angina Pectoris: Coronary artery vasospasm is mediated by calcium-dependent smooth muscle contraction. Additionally, calcium overload during ischemia-reperfusion injury activates proteases and promotes cardiomyocyte death [1] [10].
  • Cardiac Arrhythmias: Aberrant L-type activity (Cav1.3) in sinoatrial node cells disrupts pacemaker function, while abnormal Cav3.x activation contributes to atrial fibrillation reentry circuits [3].

Neurological Disorders:

  • Chronic Pain: Pathological upregulation of Cav2.2 (N-type) channels in dorsal root ganglion neurons enhances neurotransmitter release in spinal nociceptive pathways. Cav3.2 (T-type) channels in sensory neurons become hyperactive after nerve injury, lowering action potential thresholds [6] [9].
  • Migraine: Cortical spreading depression involves abnormal Cav2.1 (P/Q-type) channel activity in cortical neurons. Trigeminovascular activation releases vasoactive neuropeptides (CGRP, substance P) via Cav2.2-mediated exocytosis [7] [9].
  • Epilepsy: Thalamocortical T-type (Cav3.1) dysregulation promotes burst firing underlying absence seizures [3].

Table 2: Pathophysiological Calcium Channel Dysregulation and Therapeutic Targeting

Disorder CategoryPathophysiological MechanismKey Calcium Channel TargetsTherapeutic Intervention Strategy
HypertensionIncreased Cav1.2-mediated calcium influx in vascular smooth muscle → vasoconstrictionCav1.2 (L-type)Block Cav1.2 to reduce calcium-dependent vasoconstriction
Neuropathic PainUpregulated Cav2.2 expression in dorsal root ganglion → enhanced neurotransmitter release in spinal cordCav2.2 (N-type), Cav3.2 (T-type)Block presynaptic Cav2.2 to reduce glutamate/substance P release; inhibit Cav3.2 to normalize neuronal excitability
MigraineCortical spreading depression (Cav2.1 dysfunction); CGRP release from trigeminal nervesCav2.1 (P/Q-type), Cav2.2 (N-type)Block neuronal Cav2.2 to inhibit neuropeptide release; stabilize Cav2.1 function
Cardiac ArrhythmiasAbnormal pacemaker activity (Cav1.3); ectopic foci (Cav3.x)Cav1.3 (L-type), Cav3.x (T-type)Block Cav1.3 to control sinoatrial node rate; inhibit T-type to suppress ectopic activity

Historical Development of Calcium Channel Blockers: From Nonselective to Subtype-Specific Agents

The therapeutic targeting of calcium channels evolved through distinct phases:

Early Nonselective Agents (1960s-1970s):Initial compounds emerged from screening programs for coronary vasodilators. Verapamil (a phenylalkylamine) was synthesized in 1962 by Knoll AG during investigations of papaverine analogs. Though initially classified as a beta-blocker, its mechanism was clarified in 1967 when Fleckenstein demonstrated inhibition of excitation-contraction coupling in myocardium without affecting sodium channels—terming it "calcium antagonism" [2] [5]. Concurrently, diphenylpiperazine derivatives (cinnarizine, flunarizine) were identified as inhibitors of calcium-induced vascular contraction. These early agents lacked channel selectivity, blocking multiple calcium channel types and exhibiting ancillary effects on sodium channels and calmodulin [2] [5].

Chemical Diversification and Tissue Selectivity (1970s-1980s):The 1970s witnessed the development of benzothiazepines (diltiazem) and dihydropyridines (nifedipine, nimodipine). Dihydropyridines exhibited remarkable vascular selectivity due to preferential binding to inactivated Cav1.2 channels in depolarized vascular smooth muscle (common in hypertension) versus cardiomyocytes. This underlies their potent vasodilatory effects with minimal cardiodepression at therapeutic doses [8] [10]. Radioligand binding studies (³H-nitrendipine) confirmed high-affinity interaction with Cav1.2, establishing dihydropyridines as the first class-specific calcium channel blockers [5].

Molecular Era and Subtype-Specific Agents (1990s-Present):Cloning of calcium channel α1 subunits (1990s) revealed structural heterogeneity, explaining pharmacological differences:

  • Dihydropyridines bind extracellular Cav1.2 IIIS6 and IVS6 helices
  • Phenylalkylamines (verapamil) interact with intracellular IIIS6 and IVS6 regions
  • Benzothiazepines (diltiazem) bind the cytoplasmic IIS6-IVS6 linker [3]

This knowledge enabled rational drug design:

  • N-type (Cav2.2) blockers: Ziconotide (ω-conotoxin MVIIA), a peptide from Conus magus venom, received approval for intractable pain (2004). Its inability to cross blood-brain barriers necessitates intrathecal administration [6].
  • T-type (Cav3.x) blockers: Ethosuximide (partial T-type antagonist) treats absence seizures. Selective Cav3.2 inhibitors (ABT-639, Z944) entered clinical trials for neuropathic pain [3] [9].
  • Neurological targeting: Gabapentinoids (gabapentin, pregabalin) bind α2δ-1/2 subunits, reducing membrane expression of Cav2.2 channels—exploiting auxiliary subunit modulation rather than direct pore blockade [1] [6].

Table 3: Evolution of Calcium Channel Blockers by Chemical Class and Selectivity

Chemical ClassPrototype AgentsPrimary Calcium Channel TargetsDevelopment EraKey Advancements
PhenylalkylaminesVerapamilL-type (Cav1.2 > Cav1.3), T-type1960sFirst identified calcium antagonists; moderate vascular/cardiac effects
BenzothiazepinesDiltiazemL-type (Cav1.2), T-type1970sIntermediate vascular selectivity; moderate negative inotropy
DihydropyridinesNifedipine, Nimodipine, AmlodipineL-type (Cav1.2 vascular >> Cav1.2 cardiac)1970s-1980sHigh vascular selectivity; state-dependent binding
Peptide ToxinsZiconotide (Cav2.2), SNX-111 (Cav2.1)N-type (Cav2.2), P/Q-type (Cav2.1)1990s-2000sSubtype specificity; natural product derivation
Novel SyntheticsMibefradil (T-type), Ethosuximide (T-type)T-type (Cav3.x)1990s-PresentSelective blockade of low-voltage-activated channels

Current research focuses on:

  • Isoform-specific inhibitors: Designing compounds discriminating Cav1.2 versus Cav1.3 L-type channels using splice variant differences [3]
  • State-dependent blockers: Leveraging channel conformational states (resting, open, inactivated) for pathological selectivity (e.g., vascular depolarization in hypertension) [5]
  • Auxiliary subunit modulators: Developing α2δ ligands with improved tolerability over gabapentinoids [6] [9]
  • Conopeptide engineering: Creating orally bioavailable Cav2.2 inhibitors via cyclization and D-amino acid substitution [6]

The trajectory reflects continuous refinement from initial vasodilators to central nervous system agents with molecular precision, enabled by structural biology and disease pathophysiology insights.

Properties

Product Name

Calcium Channel antagonist 3

IUPAC Name

N-benzyl-3-methyl-5-(3-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-carboxamide

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H26N2O4S/c1-16-7-6-12-25(15-16)30(27,28)19-10-11-21-20(13-19)17(2)22(29-21)23(26)24-14-18-8-4-3-5-9-18/h3-5,8-11,13,16H,6-7,12,14-15H2,1-2H3,(H,24,26)

InChI Key

JPAQHVPMJBXAMI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.